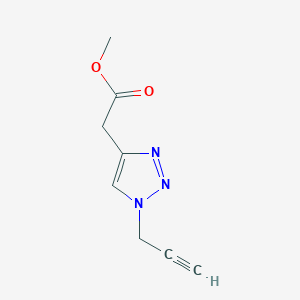

Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate

Description

Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and ability to engage in various chemical interactions, making them valuable in medicinal chemistry and other scientific fields .

Properties

Molecular Formula |

C8H9N3O2 |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

methyl 2-(1-prop-2-ynyltriazol-4-yl)acetate |

InChI |

InChI=1S/C8H9N3O2/c1-3-4-11-6-7(9-10-11)5-8(12)13-2/h1,6H,4-5H2,2H3 |

InChI Key |

XECXURVHMNIPRB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CN(N=N1)CC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate typically involves a [3+2] cycloaddition reaction between an azide and an alkyneThe reaction conditions usually involve the use of solvents like toluene and bases such as sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of phase-transfer catalysis can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted triazoles.

Scientific Research Applications

Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its role in drug development, particularly as an antimicrobial and anticancer agent.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function. This is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

- Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate

- 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Uniqueness

What sets Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate apart is its unique ester functionality, which allows for a broader range of chemical modifications and applications. Its stability and ability to engage in hydrogen bonding and π-stacking interactions also enhance its versatility in various scientific fields .

Biological Activity

Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate (CAS Number: 1707375-48-1) is a compound featuring a 1,2,3-triazole ring known for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes a triazole ring that contributes to its biological activity through various interactions with biological targets.

Anticancer Activity

Recent studies have shown that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance:

- Mechanism : The presence of nitrogen atoms in the triazole ring enhances interactions with biomolecules, potentially leading to apoptosis in cancer cells. These compounds have been reported to exhibit cytotoxic effects against various cancer cell lines.

- Case Study : A study demonstrated that derivatives of triazoles showed IC50 values in the low micromolar range against several cancer types, indicating potent anticancer activity .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

- Mechanism : The triazole ring acts as a bioisostere for amides and can interfere with microbial cell wall synthesis or function.

- Research Findings : Compounds similar to this triazole derivative have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the propynyl group enhances lipophilicity, aiding in membrane penetration .

Anti-inflammatory Activity

Triazole derivatives are recognized for their anti-inflammatory properties:

- Mechanism : They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Evidence : In vitro studies indicated that certain triazole compounds reduced nitric oxide production in macrophages, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 2-(1-(prop-2-yn-1-ylo)-1H-1,2,3-triazol-4-yl)acetate:

| Substituent | Effect on Activity |

|---|---|

| Propynyl group | Enhances membrane permeability |

| Methyl ester | Modulates solubility and stability |

| Triazole nitrogen | Increases interaction with targets |

Synthesis Methods

The synthesis of methyl 2-(1-(prop-2-yn-1-ylo)-1H-1,2,3-triazol-4-yl)acetate typically involves:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate, and how are yields optimized?

- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, propargyl derivatives (e.g., propargyl bromide) are reacted with azidoacetate precursors under mild conditions (e.g., aqueous/organic biphasic systems). Catalytic systems often combine CuSO₄·5H₂O with sodium ascorbate, as described in triazole syntheses yielding analogous structures . Yield optimization involves adjusting stoichiometry (1:1.2 azide:alkyne ratio), temperature (25–50°C), and solvent polarity (e.g., DMF:H₂O mixtures). Purity is confirmed via TLC and column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns triazole proton (δ ~7.5–8.5 ppm) and methyl ester (δ ~3.7–3.9 ppm) signals. Aromatic protons in quinoxaline derivatives (if present) appear at δ ~8.0–9.0 ppm .

- IR Spectroscopy : Confirms ester C=O stretch (~1740 cm⁻¹) and triazole C-N absorption (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular mass (e.g., exact mass ~220–250 g/mol) and fragmentation patterns .

Q. How is crystallographic data obtained and refined for structural validation?

- Methodological Answer : Single-crystal X-ray diffraction is performed using synchrotron or in-house sources (Mo/Kα radiation). Data reduction and refinement use SHELX programs (SHELXD for structure solution, SHELXL for refinement). Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen placement via riding models. WinGX or OLEX2 interfaces assist in visualization and validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., alkyne homocoupling)?

- Methodological Answer :

- Ligand Screening : Polytriazole ligands (e.g., BTTAA) stabilize Cu(I), suppressing oxidative homocoupling. Comparative studies show BTTAA improves regioselectivity vs. TBTA .

- Oxygen-Free Environments : Degassing solvents (N₂/Ar purging) minimizes Cu(II) formation.

- Kinetic Monitoring : Real-time HPLC or in-situ IR tracks intermediate formation. Contradictory yield data under varying conditions (e.g., solvent polarity) are resolved via Design of Experiments (DoE) to identify dominant variables .

Q. What computational strategies predict the compound’s bioactivity (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., tyrosinase). Active site coordinates (PDB: 2Y9X) guide ligand placement. Docking scores correlate with experimental IC₅₀ values .

- MD Simulations : GROMACS assesses binding stability (20–100 ns trajectories). Free energy calculations (MM-PBSA) validate competitive inhibition mechanisms observed in kinetic assays .

Q. How are crystallographic disorder and twinning resolved in structural studies?

- Methodological Answer :

- Twin Refinement : SHELXL’s TWIN/BASF commands model twinned datasets. For disorder, split-atom models refine occupancies iteratively.

- Validation Tools : R1/wR2 residuals (<5% difference) and CheckCIF/PLATON flagging ensure reliability. Case studies show propargyl groups may exhibit rotational disorder, requiring constrained refinement .

Q. What kinetic methods elucidate the compound’s role in click chemistry mechanisms?

- Methodological Answer :

- Stopped-Flow Spectroscopy : Measures Cu(I)-alkyne complexation rates (λ = 300–400 nm).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) between Cu(I) and triazole products. Contradictions in rate data (e.g., solvent effects) are analyzed via Eyring plots to differentiate enthalpic/entropic contributions .

Data Contradiction Analysis

Q. How to address discrepancies in bioactivity data (e.g., IC₅₀ variability) across studies?

- Methodological Answer :

- Assay Standardization : Use identical enzyme sources (e.g., mushroom vs. human tyrosinase) and substrate concentrations (L-DOPA at 0.5 mM).

- Control Experiments : Test copper chelation effects (EDTA controls) to isolate triazole-specific activity. For example, triazoles with electron-withdrawing groups show enhanced inhibition (IC₅₀ ~26 μM) vs. unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.